6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]
Description
6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene] is a spirocyclic compound featuring a six-membered 1,5-dioxane ring fused to a 2',3'-dihydroindene moiety via a spiro carbon atom. The bromine substituent at the 6' position of the indene ring enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. Spiro compounds like this are prized for their conformational rigidity and stereochemical diversity, which are critical in drug design and catalysis .
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,5'-1,3-dioxane] |
InChI |
InChI=1S/C12H13BrO2/c13-10-2-1-9-3-4-12(11(9)5-10)6-14-8-15-7-12/h1-2,5H,3-4,6-8H2 |
InChI Key |
RFJLYGBRAUOKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCOC2)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indene derivative and a brominating agent.
Bromination: The indene derivative undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated intermediate is then subjected to spirocyclization with a dioxane derivative under acidic or basic conditions to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Rearrangement: The spiro structure allows for cyclization and rearrangement reactions, leading to the formation of new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can lead to the formation of hydroxyl or carbonyl compounds.
Scientific Research Applications
6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’-dihydrospiro[1,5-dioxane-3,1’-indene] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine atom and spiro structure can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Features and Reactivity
Ring Size and Heteroatoms :
- The 1,5-dioxane ring in the target compound provides a six-membered oxygenated ring, offering enhanced stability compared to the five-membered 1,3-dioxolane analog . The larger ring reduces ring strain and may improve solubility due to oxygen's polarity.
- Imidazolidine-containing derivatives (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding and participation in nucleophilic reactions, which are absent in oxygen-only systems.
Substituent Effects :
- The bromine atom at the 6' position in all compared compounds facilitates electrophilic substitution reactions, enabling further functionalization (e.g., Suzuki couplings, as in ).
- Methoxy and amine groups in analogs () modulate electronic properties and bioactivity. For instance, the amine in the cyclopropane derivative () enhances its utility as a pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
